molecular formula C17H24O4 B14878708 Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate

Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate

Cat. No.: B14878708
M. Wt: 292.4 g/mol
InChI Key: NQQHXWGSBHIZLD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl ring and tert-butoxy group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Ethyl 3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl 3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoate

InChI

InChI=1S/C17H24O4/c1-5-20-15(18)11-10-13-6-8-14(9-7-13)12-16(19)21-17(2,3)4/h6-9H,5,10-12H2,1-4H3

InChI Key

NQQHXWGSBHIZLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CC(=O)OC(C)(C)C

Origin of Product

United States

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